molecular formula C21H44NO9P B10777018 Lysophosphotidylserine

Lysophosphotidylserine

Cat. No.: B10777018
M. Wt: 485.5 g/mol
InChI Key: RPZLJDFLPRHXGM-HSALFYBXSA-N
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Description

Lysophosphatidylserine is an emerging lysophospholipid mediator that acts through G protein-coupled receptors. It is detected in various tissues and cells and is thought to be produced mainly by the deacylation of phosphatidylserine. Lysophosphatidylserine has been known to stimulate the degranulation of mast cells and has immune-modulatory functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lysophosphatidylserine is primarily produced by the deacylation of phosphatidylserine. This process involves the removal of a fatty acid group from phosphatidylserine, resulting in the formation of lysophosphatidylserine .

Industrial Production Methods: Industrial production methods for lysophosphatidylserine are not extensively documented. the deacylation process can be scaled up for industrial purposes, utilizing enzymatic or chemical methods to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Lysophosphatidylserine undergoes various chemical reactions, including:

    Oxidation: Lysophosphatidylserine can be oxidized under specific conditions, leading to the formation of oxidized lysophosphatidylserine derivatives.

    Reduction: Reduction reactions can convert oxidized lysophosphatidylserine back to its original form.

    Substitution: Lysophosphatidylserine can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized lysophosphatidylserine derivatives, reduced lysophosphatidylserine, and substituted lysophosphatidylserine compounds.

Scientific Research Applications

Lysophosphatidylserine has a wide range of scientific research applications, including:

Mechanism of Action

Lysophosphatidylserine exerts its effects by binding to specific G protein-coupled receptors, such as GPR34 and GPR174. Upon binding, it activates intracellular signaling pathways that modulate immune responses, cell proliferation, and apoptosis. The molecular targets and pathways involved include the activation of phospholipase C, protein kinase C, and the release of intracellular calcium .

Comparison with Similar Compounds

    Lysophosphatidic acid: Another lysophospholipid mediator with similar signaling functions.

    Sphingosine-1-phosphate: A well-studied lysophospholipid involved in immune regulation and cell signaling.

Uniqueness of Lysophosphatidylserine: Lysophosphatidylserine is unique due to its specific role in immune modulation and its ability to stimulate mast cell degranulation. Unlike lysophosphatidic acid and sphingosine-1-phosphate, lysophosphatidylserine has distinct receptors and signaling pathways that make it a valuable target for therapeutic interventions .

Properties

Molecular Formula

C21H44NO9P

Molecular Weight

485.5 g/mol

IUPAC Name

(2S)-2-amino-3-[hydroxy-[(2R)-2-hydroxy-3-[(1R)-1-hydroxypentadecoxy]propoxy]phosphoryl]oxypropanoic acid

InChI

InChI=1S/C21H44NO9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(24)29-15-18(23)16-30-32(27,28)31-17-19(22)21(25)26/h18-20,23-24H,2-17,22H2,1H3,(H,25,26)(H,27,28)/t18-,19+,20-/m1/s1

InChI Key

RPZLJDFLPRHXGM-HSALFYBXSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H](O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)O

Canonical SMILES

CCCCCCCCCCCCCCC(O)OCC(COP(=O)(O)OCC(C(=O)O)N)O

Origin of Product

United States

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